![molecular formula C16H13N3S B2965438 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine CAS No. 872701-37-6](/img/structure/B2965438.png)
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine
Übersicht
Beschreibung
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has been found to have various biochemical and physiological effects. This compound has been shown to have anti-cancer properties, where it can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, where it can reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, where it can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine in lab experiments include its simple synthesis method, its potential applications in various fields, and its ability to produce promising results in various scientific research studies. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Another potential direction is to investigate its potential applications in the field of organic electronics, where it can be used as a building block for the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in the field of medicinal chemistry and organic electronics. Its simple synthesis method and ability to produce promising results in various scientific research studies make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves the reaction of 3-amino-6-chloropyridazine with benzyl mercaptan in the presence of a suitable base. This reaction leads to the formation of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has shown promising results in various scientific research studies. This compound has been found to have potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also been found to have potential applications in the field of organic electronics, where it can be used as a building block for the development of new materials.
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXLRPNMQZSJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327668 | |
Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872701-37-6 | |
Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.